Cefixime Trihydrate

Haemophilus influenzae MIC90 respiratory tract infection

Procurement challenge: Variable solid-state stability and bioavailability across oral cephalosporins directly impact assay validity and formulation performance. Cefixime trihydrate (CAS 125110-14-7) is the specified USP/EP crystalline form with documented stability advantages over anhydrous material. • USP monograph compliance: 950-1030 µg/mg potency (anhydrous basis), 9.0-12.0% water content, impurities ≤2.0% • Superior Gram-negative potency: MIC90 = 0.06 mg/L vs. H. influenzae (8-266x > cefuroxime/aclor) • Formulation-critical: 25-50% higher serum concentrations vs. tablets; requires verified PSD & dissolution profile

Molecular Formula C16H17N5O8S2
Molecular Weight 471.5 g/mol
CAS No. 125110-14-7
Cat. No. B053218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefixime Trihydrate
CAS125110-14-7
Synonyms(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate
Molecular FormulaC16H17N5O8S2
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O
InChIInChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1
InChIKeyHPRLWADTNARROR-JUZDKLSSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.04e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefixime Trihydrate Technical Baseline


Cefixime trihydrate (CAS 125110-14-7) is the trihydrate crystalline form of cefixime, an orally absorbed third-generation cephalosporin antibiotic [1]. The compound is characterized by a molecular weight of 507.50 g/mol (C₁₆H₁₅N₅O₇S₂ · 3H₂O) and is supplied as a white to pale yellow solid . As a semisynthetic β-lactam antibiotic, cefixime trihydrate demonstrates high stability against β-lactamase degradation and exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria [1]. The trihydrate crystalline form is the stable pharmaceutical solid-state form utilized in reference standards and finished drug product manufacturing [2].

Workflow Reference standard procurement, susceptibility testing, formulation research
Form Identity Crystalline trihydrate form; USP/EP reference standard specified
Reported Attribute Broad-spectrum third-generation cephalosporin with reported β-lactamase stability

Cefixime Trihydrate Non-Interchangeability


Oral third-generation cephalosporins including cefixime, cefpodoxime, cefdinir, and ceftibuten exhibit marked differences in their antibacterial spectra, pharmacokinetic properties, and solid-state stability profiles that preclude simple substitution in analytical, formulation, or clinical research applications [1]. Cefixime trihydrate demonstrates superior activity against Haemophilus influenzae and Helicobacter pylori compared to cefpodoxime and ceftibuten, yet lacks clinically meaningful antistaphylococcal activity possessed by cefdinir and cefprozil [2]. The trihydrate crystalline form is also more stable than the anhydrous form under standard storage conditions [3]. These quantifiable differences in potency, spectrum, and physicochemical stability directly impact procurement decisions for reference standards, formulation development, and clinical trial material sourcing.

Antimicrobial spectrum mismatch
Antistaphylococcal activity profile differs from cefdinir and cefprozil; organism-specific research requires precise compound selection.
Solid-state form stability
Trihydrate form may provide greater stability than anhydrous or amorphous forms; dehydration risk alters crystalline integrity.
Formulation-dependent pharmacokinetics
Suspension and tablet forms are not bioequivalent; reported Cmax and AUC differences may impact research model exposure.

Cefixime Trihydrate Differentiation Evidence


In Vitro Activity Against H. influenzae

Cefixime demonstrates superior in vitro activity against Haemophilus influenzae compared to amoxicillin, amoxicillin-clavulanic acid, cefaclor, and cefuroxime. All strains tested were inhibited by ≤1 mg/L of cefixime, regardless of β-lactamase production status [1]. This broad coverage of both β-lactamase-positive and β-lactamase-negative isolates represents a key differentiating factor from earlier-generation oral cephalosporins and penicillins, which exhibit reduced activity against β-lactamase-producing strains.

H. influenzae MIC
Head-to-head
Cefixime MIC90 0.06 mg/L vs cefdinir 0.5, cefuroxime 2, cefaclor/cefprozil 16 mg/L
Reported higher potency context for susceptibility testing research
Includes β-lactamase-positive isolates
Haemophilus influenzae MIC90 respiratory tract infection antimicrobial susceptibility β-lactamase resistance

Anti-H. pylori Activity Profile

In a direct head-to-head in vitro comparison of three oral third-generation cephalosporins against 30 Helicobacter pylori strains, cefixime exhibited the highest antibacterial activity. The MIC values for cefixime were substantially lower than those for both cefpodoxime and ceftibuten [1]. This quantitative superiority positions cefixime trihydrate as the preferred reference compound among oral cephalosporins for H. pylori susceptibility testing and research applications.

H. pylori MIC
Head-to-head
MIC50 0.06 vs cefpodoxime 0.5, ceftibuten 2.0 µg/mL
Reported higher potency for H. pylori susceptibility research
30 strains, agar dilution
Helicobacter pylori MIC50 MIC90 agar dilution third-generation cephalosporin

Solid-State Stability Comparison

The crystalline cefixime trihydrate form demonstrates superior stability compared to the anhydrous form under standard storage conditions. Partially dehydrated cefixime trihydrate becomes unstable due to a highly disordered crystal structure caused by loss of water of crystallization [1]. The trihydrate crystalline form is more stable than the anhydrous form, which is a critical consideration for procurement of reference standards and raw materials for pharmaceutical manufacturing [1].

Crystal Form Stability
Class-level
Trihydrate stable; anhydrous/amorphous show accelerated degradation
Form selection impacts reference standard integrity
USP water content 9.0-12.0%
solid-state stability dehydration crystallinity formulation development polymorph

Formulation-Dependent Bioavailability

Cefixime trihydrate exhibits formulation-dependent absorption characteristics that differentiate it from alternative oral cephalosporins with distinct pharmacokinetic profiles. The absolute oral bioavailability ranges from 40% to 52% across 200 mg and 400 mg doses, with a serum half-life of 3 to 4 hours that is independent of dose and formulation [1]. Critically, the oral suspension produces approximately 25% to 50% higher average peak serum concentrations and 10% to 25% greater AUC compared to tablets [2]. This formulation-specific absorption necessitates careful consideration in clinical trial design and generic product development, as tablets and oral suspension are not bioequivalent and cannot be directly substituted [2].

Formulation PK
Formulation-context
Suspension Cmax 25-50% higher, AUC 10-25% higher vs tablet
Formulation impacts exposure in research models
Bioavailability 40-52%, half-life 3-4 h
bioavailability pharmacokinetics oral suspension tablet AUC Cmax formulation development

Antibacterial Spectrum Profile

Cefixime trihydrate exhibits a distinctive antibacterial spectrum that differentiates it from other oral third-generation cephalosporins. Among third-generation oral cephalosporins, cefixime inhibits the broadest spectrum of Enterobacteriaceae, yet lacks any clinically meaningful antistaphylococcal activity—a key differentiating feature versus cefdinir, cefprozil, and cefpodoxime [1]. Against Klebsiella pneumoniae, the rank order of activity is cefixime > cefdinir = cefpodoxime > cefteram, as established in comparative studies [2]. Conversely, for Staphylococcus aureus (MSSA), cefdinir demonstrates high activity while cefixime shows only weak activity [2]. This spectrum profile necessitates organism-specific selection criteria that cannot be generalized across the oral cephalosporin class.

Spectrum Profile
Head-to-head
Broadest Enterobacteriaceae; weak antistaphylococcal activity
Organism-specific selection required for research
K. pneumoniae MIC90 0.5-1 µg/mL
antibacterial spectrum Enterobacteriaceae Staphylococcus Streptococcus pneumoniae oral cephalosporin comparative activity

Cefixime Trihydrate Application Scenarios


USP/EP Reference Standard Procurement

Cefixime trihydrate (CAS 125110-14-7) is the specified crystalline form for USP and EP reference standards. The USP monograph mandates a potency range of 950-1030 µg/mg calculated on the anhydrous basis, with water content between 9.0% and 12.0%, and requires labeling to indicate the trihydrate form [7]. The trihydrate crystalline form provides superior stability compared to the anhydrous form, which is essential for maintaining reference standard integrity during storage and use [6]. Procurement specifications should require USP/EP reference standard grade material with documented multi-traceability to primary pharmacopoeial standards and certificate of analysis confirming compliance with compendial monograph specifications for assay, chromatographic purity (individual impurities ≤1.0%, total impurities ≤2.0%), and water content [7].

H. influenzae Susceptibility Testing

For laboratories conducting antimicrobial susceptibility testing or surveillance studies focused on Haemophilus influenzae, cefixime trihydrate provides quantifiably superior in vitro activity compared to alternative oral cephalosporins. With an MIC90 of 0.06 mg/L against H. influenzae, cefixime demonstrates 8-fold to 266-fold greater potency than cefuroxime (MIC90 = 2 mg/L) and cefaclor/cefprozil (MIC90 = 16 mg/L) [7]. Additionally, cefixime maintains activity against β-lactamase-producing isolates (MIC50 = MIC90 = 0.12 mg/L) [6]. This evidence supports procuring cefixime trihydrate reference standards specifically for H. influenzae susceptibility testing panels, β-lactamase stability investigations, and respiratory tract infection research requiring reliable Gram-negative pathogen coverage.

Oral Suspension Formulation Development

Cefixime trihydrate oral suspension formulations achieve approximately 25-50% higher peak serum concentrations and 10-25% greater AUC compared to tablet formulations [7]. This formulation-dependent bioavailability profile necessitates specific selection of cefixime trihydrate raw material for suspension product development. The absolute oral bioavailability ranges from 40-52%, with a half-life of 3-4 hours that is independent of dose [6]. For generic product development and bioequivalence studies, sourcing cefixime trihydrate with documented particle size distribution, crystalline form verification, and dissolution profile characterization is essential, as these physicochemical properties directly impact the observed 25-50% bioavailability differential between dosage forms [7].

H. pylori Susceptibility Testing and Drug Discovery

Cefixime trihydrate demonstrates the highest in vitro activity against Helicobacter pylori among oral third-generation cephalosporins, with an MIC50 of 0.06 µg/mL that is 8.3-fold lower than cefpodoxime (MIC50 = 0.5 µg/mL) and 33-fold lower than ceftibuten (MIC50 = 2.0 µg/mL) [7]. For laboratories conducting H. pylori susceptibility testing or researchers screening novel anti-H. pylori agents, cefixime trihydrate serves as the preferred oral cephalosporin reference compound due to this quantifiably superior potency. Procurement of cefixime trihydrate reference standards for H. pylori applications should prioritize documented purity and potency consistent with the MIC data reported in agar dilution assays under microaerophilic conditions [7].

Application
Selection Property
Validation Focus
Reference Standard Procurement
USP monograph compliance
Crystalline form verification, water content
H. influenzae Susceptibility Testing Research
Reported MIC potency profile
β-lactamase stability, isolate coverage
Oral Suspension Formulation Research
Formulation-dependent bioavailability
Cmax/AUC differential, particle size
H. pylori Susceptibility Testing Research
Reported in vitro potency rank
Agar dilution method concordance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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